NIOSH/UI0440000

Description

Historical Perspectives on the Discovery and Initial Characterization of 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride

While specific historical records detailing the initial synthesis and characterization of 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride are not extensively documented in readily available literature, its origins are intrinsically linked to the broader history of nitrogen mustards. The development of nitrogen mustards began in the 1920s and 1930s as potential chemical warfare agents, stemming from the structural modification of sulfur mustard. youtube.com During World War II, intensive research into these compounds was conducted. mdpi.com

A pivotal moment in the history of nitrogen mustards occurred in December 1942, when classified human clinical trials for the treatment of lymphoma began at the Yale School of Medicine under the direction of Alfred Gilman and Louis Goodman. mdpi.com Following a wartime incident in Bari, Italy, where exposure to mustard gas led to a decrease in lymphocytes in survivors, the therapeutic potential of these compounds garnered further interest. mdpi.com After the war, the convergence of these military and medical findings spurred a systematic search for other, similar nitrogen mustard compounds with potential therapeutic applications. mdpi.com It is within this extensive exploration of nitrogen mustard analogues that 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride was likely first synthesized and studied.

Foundational Chemical Principles Relevant to 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride Structure and Reactivity

The chemical behavior of 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride is dictated by its molecular structure, which features a reactive bis(2-chloroethyl)amino functional group. mdpi.com This class of compounds is known for its ability to act as a DNA alkylating agent. mdpi.comnih.gov

The key to its reactivity lies in the intramolecular cyclization of the N-(2-chloroethyl) group. The nitrogen atom, acting as a nucleophile, attacks the electrophilic carbon atom bearing the chlorine, leading to the formation of a highly strained and reactive three-membered aziridinium (B1262131) ion intermediate. This aziridinium cation is a potent electrophile that can then be attacked by nucleophiles, most notably the N7 position of guanine (B1146940) bases in DNA. nih.govacs.org

This alkylation of DNA can lead to a number of cytotoxic effects, including the formation of DNA cross-links, which can be either interstrand or intrastrand. mdpi.comnih.gov These cross-links prevent the separation of the DNA double helix, thereby inhibiting DNA replication and transcription and ultimately leading to cell death. mdpi.com The presence of a methyl and a propyl group on the nitrogen atom can modulate the reactivity of the molecule by influencing the electron density on the nitrogen and, consequently, the rate of aziridinium ion formation.

Below is a table summarizing the key chemical properties of 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride. nih.gov

| Property | Value |

| IUPAC Name | N-(2-chloroethyl)-N-methylpropan-1-amine;hydrochloride |

| Molecular Formula | C6H15Cl2N |

| Molecular Weight | 172.09 g/mol |

| CAS Number | 96142-60-8 |

| Synonyms | NIOSH/UI0440000, UI04400000, Methyl-n-propyl-beta-chloroethylamine hydrochloride, N-(2-Chloroethyl)-N-methylpropylamine hydrochloride |

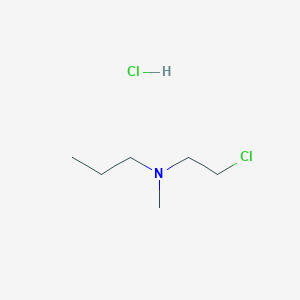

Structure

3D Structure of Parent

Properties

CAS No. |

96142-60-8 |

|---|---|

Molecular Formula |

C6H15Cl2N |

Molecular Weight |

172.09 g/mol |

IUPAC Name |

N-(2-chloroethyl)-N-methylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C6H14ClN.ClH/c1-3-5-8(2)6-4-7;/h3-6H2,1-2H3;1H |

InChI Key |

QZZLWAKLNQYAEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C)CCCl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propanamine, N 2 Chloroethyl N Methyl , Hydrochloride

Precursor Chemistry and Reaction Pathways for 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride Synthesis

The primary synthetic pathways for compounds structurally similar to 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride often involve either the alkylation of an appropriate amine or the chlorination of a β-hydroxyethylamine.

One common approach is the alkylation of a secondary amine . For instance, N-methyl-1-propanamine could serve as a precursor. This secondary amine can be reacted with a 1-halo-2-chloroethane (such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane) in the presence of a base to yield the desired tertiary amine. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the secondary amine attacks the carbon bearing the leaving group (e.g., bromine or chlorine) on the 2-haloethyl moiety. Subsequent acidification with hydrochloric acid would then form the hydrochloride salt.

Alternatively, the synthesis can proceed through the chlorination of a corresponding β-hydroxyethylamine . This involves preparing N-(2-hydroxyethyl)-N-methyl-1-propanamine, followed by its conversion to the chloroethyl derivative. A well-established method for this transformation is the reaction with thionyl chloride (SOCl2). For example, the synthesis of N-benzyl-N-methyl-chloroethylamine hydrochloride has been reported by reacting N-benzyl-N-methyl ethanolamine (B43304) with thionyl chloride at controlled temperatures, followed by refluxing in ethanol (B145695) prepchem.com. This reaction typically involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular SNi-type reaction or an SN2 displacement by chloride, leading to the replacement of the hydroxyl group with chlorine. The hydrochloride salt is often formed directly or can be precipitated by adding hydrochloric acid.

Table 1: Representative Precursors and Reaction Types for 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride Synthesis

| Precursor Type | Example Precursor (Hypothetical) | Reaction Type | Key Reagents/Conditions | Expected Intermediate/Product |

| Secondary Amine Alkylation | N-methyl-1-propanamine | Nucleophilic Substitution | 1-bromo-2-chloroethane, Base (e.g., K2CO3, Et3N), Solvent | N-(2-chloroethyl)-N-methyl-1-propanamine (free base) |

| β-Hydroxyethylamine Chlorination | N-(2-hydroxyethyl)-N-methyl-1-propanamine | Chlorination | Thionyl chloride (SOCl2), Heat, HCl (for salt formation) | 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride |

Advanced Synthetic Strategies for 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride Production

Advanced synthetic strategies aim to improve yield, purity, and efficiency, often incorporating catalytic methods or stereoselective control.

Catalytic Approaches and Mechanistic Investigations

While specific catalytic approaches for the direct synthesis of 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride are not extensively detailed in general literature, catalytic methods are widely employed in related amine and alkyl halide syntheses. For instance, in the alkylation of amines, phase-transfer catalysts can be utilized to facilitate the reaction between water-soluble amine salts and organic-soluble alkyl halides, improving reaction rates and yields. Lewis acid catalysts, such as cuprous chloride, have been reported in the synthesis of certain ethylenediamine (B42938) derivatives from 2-chloroethylamine (B1212225) hydrochloride and diethylamine, operating at elevated temperatures and pressures google.com. Such catalysts can activate the alkyl halide, making it more susceptible to nucleophilic attack by the amine.

Mechanistic investigations typically focus on understanding the precise transition states and intermediates involved. For the chlorination of alcohols with thionyl chloride, the mechanism generally proceeds through an initial attack of the alcohol oxygen on the sulfur of SOCl2, followed by the elimination of HCl and SO2. The nature of the amine and the reaction conditions (e.g., solvent, temperature, presence of external nucleophiles) can influence whether the reaction proceeds via an SNi (internal return) or SN2 mechanism, impacting the stereochemical outcome if a chiral center were present.

Derivatization and Transformation of 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride

1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride, owing to its chloroethyl and tertiary amine functionalities, serves as a versatile intermediate for further chemical transformations.

Functional Group Interconversions

The primary site for functional group interconversion in 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride is the chloroethyl group . This alkyl chloride is highly susceptible to nucleophilic substitution reactions (SN1 or SN2), where the chlorine atom can be replaced by various nucleophiles , smolecule.com, vanderbilt.edu.

Substitution with other heteroatoms : The chlorine can be displaced by oxygen nucleophiles (e.g., alcohols, phenoxides to form ethers), sulfur nucleophiles (e.g., thiols, thiophenoxides to form thioethers), or nitrogen nucleophiles (e.g., primary or secondary amines to form more complex tertiary or quaternary amines). For example, it can be used to synthesize quaternary ammonium (B1175870) compounds .

Formation of cyclic structures : Intramolecular cyclization can occur if a suitable nucleophilic site exists within the same molecule, leading to the formation of heterocyclic compounds.

Reduction : The chloroethyl group can potentially undergo reduction to an ethyl group under specific conditions, although this is less common for synthetic utility compared to substitution.

The tertiary amine group is also a site for derivatization:

Quaternization : The tertiary amine can be alkylated with another alkyl halide to form a quaternary ammonium salt.

Demethylation : The N-methyl group can be selectively removed, for example, by reaction with chloroformates followed by hydrolysis, to yield a secondary amine google.com. This process is known as N-demethylation and is a common strategy in medicinal chemistry to modify pharmacological properties.

Oxidation : The tertiary amine can be oxidized to an N-oxide.

Table 2: Key Functional Group Interconversions

| Functional Group | Transformation Type | Example Transformation (Conceptual) | Reagents/Conditions (General) |

| Chloroethyl | Nucleophilic Substitution | Replacement of Cl with -OH, -SH, -NR2, -CN, -N3 | NaOH, NaSH, R2NH, KCN, NaN3 |

| Tertiary Amine | Quaternization | Formation of quaternary ammonium salt | R-X (alkyl halide) |

| Tertiary Amine | N-Demethylation | Conversion to secondary amine (N-(2-chloroethyl)-1-propanamine) | Alkyl/aryl chloroformate, then hydrolysis google.com |

| Tertiary Amine | N-Oxidation | Formation of N-oxide | H2O2, m-CPBA |

Elaboration into More Complex Molecular Scaffolds

1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride serves as a valuable building block in the synthesis of more intricate molecular architectures, particularly those with pharmaceutical relevance. The reactive chloroethyl moiety acts as an electrophilic site, enabling its incorporation into larger structures through alkylation reactions , smolecule.com.

For instance, similar chloroethylamine derivatives are utilized in medicinal chemistry as intermediates for synthesizing pharmaceuticals, including antispasmodic agents and various nitrogen-containing heterocyclic compounds , smolecule.com. The ability of the chlorine atom to be replaced by various nucleophiles allows for the creation of diverse amine derivatives and the construction of complex frameworks. Compounds like 2-chloro-N-(2-chloroethyl)ethane amine hydrochloride have been used in the synthesis of antidepressant molecules such as vortioxetine (B1682262) rsc.org. This highlights the utility of such chloroethylamines in forming new C-N, C-O, or C-S bonds, crucial for assembling complex drug candidates or materials.

The presence of the tertiary amine also allows for further functionalization, such as the formation of amides, carbamates, or ureas, by reacting with appropriate acylating agents, chloroformates, or isocyanates, respectively, after potential N-demethylation if a secondary amine is desired google.com. This dual reactivity makes 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride a versatile synthon in organic synthesis for building a wide array of chemical compounds.

Analytical Chemistry Methodologies for 1 Propanamine, N 2 Chloroethyl N Methyl , Hydrochloride

Chromatographic Separations and Purity Assessment

Gas Chromatography (GC) for Volatile Impurities and Derivatization

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. drawellanalytical.com However, the analysis of amine hydrochloride salts like 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride requires special consideration due to their low volatility. The primary approaches involve either liberating the free amine for headspace analysis or converting the molecule into a more volatile derivative.

Headspace Gas Chromatography (GC-HS) for Volatile Impurities

Headspace GC is a powerful and clean technique for the determination of volatile impurities, such as residual solvents, in pharmaceutical ingredients. labcompare.compharmtech.com Instead of injecting a sample solution that contains the non-volatile drug substance directly into the chromatograph, GC-HS involves heating the sample in a sealed vial to partition the volatile components into the gas phase (headspace), which is then injected into the GC system. labcompare.com

For amine salts, a critical step is the in-situ conversion of the non-volatile salt to its corresponding free base, which is more volatile. This is typically accomplished by dissolving the sample in a high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO), and adding a strong, non-volatile organic base. ijpsonline.comijpsonline.com Bases like imidazole (B134444) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective for this purpose, as they quantitatively deprotonate the amine hydrochloride. ijpsonline.comrsc.orgresearchgate.net This sample preparation allows for the analysis of volatile amine impurities or the main amine component itself. rsc.org

The following table outlines typical parameters for a GC-HS method tailored for the analysis of amines in a hydrochloride salt matrix.

| Parameter | Typical Condition | Purpose |

| Sample Preparation | ||

| Diluent | Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMAc) | High-boiling solvent to dissolve the sample. |

| Base Additive | Imidazole or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | To convert the amine hydrochloride salt to the volatile free base. ijpsonline.comrsc.org |

| Headspace Sampler | ||

| Vial Equilibration Temp | 90-110 °C | To drive volatile analytes into the headspace. ijpsonline.comijpsonline.com |

| Vial Equilibration Time | 20-30 min | To ensure equilibrium is reached between the liquid and gas phases. ijpsonline.comijpsonline.com |

| Gas Chromatograph | ||

| Column | DB-624 or similar (e.g., 5% diphenyl, 95% dimethyl polysiloxane) | A mid-polarity column suitable for separating a wide range of volatile compounds. ijpsonline.comnih.gov |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. |

| Oven Temperature | Programmed gradient (e.g., 40°C hold, then ramp) | To separate compounds based on their boiling points and column interactions. ijpsonline.com |

| Detector | Flame Ionization Detector (FID) | A universal and sensitive detector for organic compounds. |

Derivatization for GC Analysis

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis, typically by increasing their volatility and thermal stability. sigmaaldrich.com For a compound like 1-Propanamine, N-(2-chloroethyl)-N-methyl-, derivatization can be essential for direct GC analysis, especially when it is not liberated in a headspace vial. The most common derivatization techniques for compounds containing active hydrogen atoms (like secondary amines) are silylation and acylation. researchgate.netchemcoplus.co.jp

Silylation: This is the most prevalent method, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp This transformation reduces the polarity and eliminates hydrogen bonding, thereby increasing the volatility of the analyte. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and can often derivatize amine hydrochlorides directly. chemcoplus.co.jptcichemicals.com The reaction may be accelerated by using a catalyst such as trimethylchlorosilane (TMCS). sigmaaldrich.com

Acylation: This technique involves reacting the amine with a reagent like a fluorinated anhydride (B1165640) (e.g., heptafluorobutyric anhydride, HFBA). researchgate.net This process forms a fluorinated amide derivative which is not only volatile but also highly responsive to electron capture detectors (ECD), significantly enhancing detection sensitivity.

The table below summarizes common derivatization reagents for amines.

| Derivatization Method | Reagent | Abbreviation | Target Functional Group | Comments |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH, -OH, -COOH | Highly reactive; can silylate amine hydrochlorides directly. chemcoplus.co.jptcichemicals.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -NH, -OH, -COOH | Similar reactivity to BSTFA. chemcoplus.co.jp | |

| Acylation | Heptafluorobutyric Anhydride | HFBA | -NH, -OH | Produces highly volatile and ECD-sensitive derivatives. researchgate.net |

| Trifluoroacetic Anhydride | TFAA | -NH, -OH | Forms stable, volatile derivatives. |

Advanced Elemental Analysis Techniques

For a halogenated organic compound such as 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride, precise elemental analysis is critical for confirming its identity, purity, and stoichiometry. Beyond traditional combustion analysis (CHN analysis), advanced techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer superior sensitivity and element specificity.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful analytical technique used for determining the elemental composition of a sample at trace and ultra-trace levels. researchgate.net The sample is introduced into a high-temperature argon plasma (~6,000-10,000 K), which atomizes and ionizes the constituent elements. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive elemental quantitation. epa.gov

While exceptionally sensitive for most metallic elements, the analysis of non-metals like chlorine and nitrogen presents challenges due to their high first ionization potentials and potential for spectral interferences from plasma gases (Ar, O, H) and the sample matrix. researchgate.netacs.org However, modern ICP-MS systems can overcome these issues through several approaches:

Collision/Reaction Cells (CRC): Instruments equipped with a CRC (often in tandem MS configurations) can effectively remove polyatomic interferences, enabling accurate measurement of elements like chlorine. epa.govacs.org

Hyphenated Techniques (GC-ICP-MS): Coupling a gas chromatograph to an ICP-MS allows for element-selective detection of compounds as they are separated by the GC. iaea.org This would be a potent technique for analyzing the derivatized form of 1-Propanamine, N-(2-chloroethyl)-N-methyl-, providing both chromatographic separation from impurities and simultaneous, highly specific elemental data (e.g., for chlorine) for each eluting peak.

The following table details the principles and applications of these advanced elemental analysis techniques.

| Technique | Principle | Application for 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride | Research Findings |

| ICP-MS | A sample is aerosolized and passed through an argon plasma, creating ions that are detected by a mass spectrometer. | Determination of total chlorine content and other elemental impurities (trace metals) in the bulk substance. | ICP-MS can determine total chlorine in complex organic matrices directly, with detection limits in the µg/L range. mdpi.com Method development is required to overcome matrix effects. mdpi.com |

| ICP-MS/MS | An ICP-MS with a collision/reaction cell to remove specific spectral interferences by reacting them with a gas. | Provides interference-free detection of chlorine, improving accuracy and detection limits compared to standard ICP-MS. | The use of reaction cells has been shown to be effective for the interference-free detection of elements like Cl, Br, and S. acs.org |

| GC-ICP-MS | The effluent from a gas chromatograph is directly introduced into an ICP-MS for element-specific detection of the separated compounds. | Can identify and quantify chlorine-containing volatile impurities after separation. Could confirm the elemental composition of the derivatized parent compound. | Provides elemental and isotope ratio information that is complementary to molecular information from conventional GC-MS. iaea.org Atomization is nearly complete and independent of molecular structure, allowing for the determination of elemental ratios. iaea.org |

Computational and Theoretical Studies of 1 Propanamine, N 2 Chloroethyl N Methyl , Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For nitrogen mustards, these calculations are particularly important for understanding their reactivity, which is central to their biological activity.

Density Functional Theory (DFT) Applications to Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to study the molecular properties of nitrogen mustards. DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties such as molecular electrostatic potentials (MEPs). orientjchem.orgresearchgate.net

MEP analysis helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attacks. orientjchem.org For nitrogen mustards, the MEP can reveal the electrophilic nature of the aziridinium (B1262131) ion, which is a key reactive intermediate. orientjchem.org DFT studies on various nitrogen mustard derivatives have shown that substituents on the nitrogen atom can significantly influence the electronic properties and, consequently, the reactivity of the molecule. researchgate.net For instance, the introduction of heterocyclic rings can alter the charge distribution and the energy of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the molecule's kinetic and thermodynamic stability. researchgate.net

Table 1: Representative DFT-Calculated Properties of a Nitrogen Mustard Analog

| Property | Calculated Value | Significance |

| HOMO-LUMO Gap | Varies with substituent | Indicates chemical reactivity and stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Negative potential around N and O atoms | Predicts sites for electrophilic attack. orientjchem.org |

| NBO Charges | Reveals charge distribution | Helps in understanding intramolecular interactions. |

Note: The data presented are representative values for nitrogen mustard analogs and not specific to 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride.

Ab Initio Methods in Conformational Analysis and Energy Landscapes

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are crucial for performing conformational analysis and mapping the energy landscapes of flexible molecules like 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride. Understanding the conformational preferences is essential as they can influence the molecule's ability to interact with biological targets.

For similar aliphatic amines, ab initio calculations have been used to determine the relative energies of different conformers and the energy barriers for their interconversion. researchgate.net The folded or extended conformations of the chloroethyl chains are of particular interest, as they are directly related to the formation of the reactive aziridinium ion. The energy landscape can reveal the most stable conformations and the transition states connecting them, providing a detailed picture of the molecule's flexibility and the initial steps of its activation pathway. sci-hub.sefrontiersin.org

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with the environment over time. For 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride, MD simulations can provide insights into its conformational sampling in different solvents and its interactions with biomolecules.

MD simulations can explore a wide range of molecular conformations, complementing the static picture provided by quantum chemical calculations. frontiersin.org This is particularly important for understanding how the molecule behaves in a biological system, where it is surrounded by water and other molecules. The simulations can reveal how intermolecular interactions, such as hydrogen bonding with water, can influence the conformational equilibrium and the accessibility of the reactive chloroethyl groups.

Computational Prediction of Reaction Mechanisms Involving 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride

A key aspect of the chemistry of nitrogen mustards is their ability to form a highly reactive aziridinium ion through an intramolecular cyclization reaction. wikipedia.orgnerdfighteria.info This process is a unimolecular nucleophilic substitution (SN1) type reaction. researchgate.net Computational methods are instrumental in elucidating the detailed mechanism of this reaction and the subsequent alkylation of nucleophiles.

Table 2: Calculated Activation Energies for Aziridinium Ion Formation in Nitrogen Mustard Analogs

| Nitrogen Mustard Analog | Substituent | Activation Energy (kcal/mol) | Computational Method |

| Analog 1 | Aromatic | Higher | DFT |

| Analog 2 | Aliphatic | Lower | DFT |

Note: This table presents generalized findings from studies on nitrogen mustard analogs. researchgate.net The values are illustrative and not specific to 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride.

Structure-Property Relationship (SPR) Studies of Analogues

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. ijpsonline.comfrontiersin.orgnih.gov For nitrogen mustards, these studies are valuable for understanding how modifications to the molecular structure affect their reactivity and biological activity, which can guide the design of new analogs with improved properties. acs.org

By analyzing a series of nitrogen mustard analogs, QSAR models can be developed to predict properties such as toxicity or anti-cancer activity based on various molecular descriptors. ijpsonline.comijpsonline.com These descriptors can include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and lipophilicity (logP). nih.govresearchgate.net For example, studies on aromatic nitrogen mustards have shown that their biological properties are significantly influenced by the chemical reactivity of the nitrogen mustard moiety and the lipophilicity of the molecule. nih.gov

Environmental Fate and Transformation Mechanisms of 1 Propanamine, N 2 Chloroethyl N Methyl , Hydrochloride Abiotic Focus

Photochemical Degradation Pathways in Environmental Matrices

In the atmospheric vapor phase, however, photochemical reactions with hydroxyl radicals can contribute to degradation. For ethylbis(2-chloroethyl)amine (HN1), a related nitrogen mustard, the estimated rate constant for reaction with photochemically-produced hydroxyl radicals at 25 °C is 1.6 × 10⁻¹¹ cm³/molecule-sec. This corresponds to an atmospheric half-life of approximately 1 day, indicating that photo-oxidation can be a relevant removal mechanism in the atmosphere.

Hydrolytic Stability and Transformation Kinetics in Aquatic Environments

Hydrolysis is a major abiotic transformation process for nitrogen mustards in aqueous environments, particularly under weakly alkaline conditions. The mechanism of hydrolysis for nitrogen mustards involves the formation of highly reactive cyclic imonium ions, followed by nucleophilic attack by water, leading to the release of chloride ions. This intramolecular cyclization is a key step in their degradation.

The rate of hydrolysis is significantly influenced by pH. For tris(2-chloroethyl)amine (HN3), the hydrolysis rate constant increases substantially from neutral to alkaline pH values (up to pH 12.5). Conversely, concentrated solutions of HN3 have been observed to hydrolyze more slowly due to the release of hydrochloric acid, which lowers the environmental pH.

Quantitative data on the hydrolysis kinetics for specific nitrogen mustards highlight varying rates:

Advanced Materials Science Applications Utilizing 1 Propanamine, N 2 Chloroethyl N Methyl , Hydrochloride As a Reagent or Precursor

Polymerization Chemistry Initiated or Modified by 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride

The chloroethyl moiety present in 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride could theoretically act as an alkylating agent, which might be relevant in certain types of polymerization reactions, such as those involving the modification of polymer chains or the initiation of specific polymerization mechanisms. Tertiary amines can also sometimes serve as catalysts or co-catalysts in polymerization. However, specific research detailing the direct initiation or modification of polymerization chemistry by 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride is not widely reported in the current literature. While general radical polymerization initiators exist, including some with chloro-containing functional groups sigmaaldrich.comscribd.com, there is no specific data found that highlights the unique application of this particular compound in initiating or modifying polymerization processes.

Role in the Synthesis of Coordination Complexes and Organometallic Compounds

Supramolecular Chemistry and Self-Assembly Processes Involving 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride Moieties

Supramolecular chemistry and self-assembly processes rely on non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces, to create ordered structures. Amine functionalities can play a role in these interactions, particularly through hydrogen bonding or electrostatic interactions when protonated. The chloroethyl group might also influence molecular recognition or packing. While polyamines and other amine derivatives have been investigated for their roles in forming supramolecular networks and self-assembled structures researchgate.netresearchgate.net, specific research focusing on the involvement of 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride moieties in such processes is not explicitly detailed in the available literature. The absence of specific reported applications suggests that while the compound possesses functional groups that could theoretically participate in these phenomena, its direct utilization in the design and fabrication of advanced supramolecular materials or self-assembled systems is not a prominent area of current research.

Future Research Directions in 1 Propanamine, N 2 Chloroethyl N Methyl , Hydrochloride Chemistry

Emerging Synthetic Methodologies and Green Chemistry Approaches

Flow Chemistry: Continuous flow synthesis presents a significant opportunity for the production of N-methyl secondary amines and related compounds. jst.org.inresearchgate.net This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. jst.org.in The application of flow chemistry to the synthesis of 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride could streamline the process, minimize waste, and enhance safety, particularly when handling reactive intermediates. tue.nl

Biocatalysis: The use of enzymes in chemical synthesis, or biocatalysis, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. nih.govmdpi.com For the synthesis of chiral amines, biocatalytic routes are increasingly being explored as sustainable alternatives to traditional chemical methods. researchgate.net Future research could focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis of 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride, potentially leading to more efficient and environmentally benign production methods. researchgate.net

Atom Economy: A key principle of green chemistry is the maximization of atom economy, which seeks to incorporate the maximum number of atoms from the reactants into the final product. nih.gov Traditional multi-step syntheses can often have poor atom economy. Future synthetic strategies for 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride should be designed to optimize atom economy, for instance, by favoring addition reactions over substitution reactions that generate stoichiometric byproducts.

| Green Chemistry Approach | Potential Benefits for Synthesis of 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride |

| Flow Chemistry | Enhanced reaction control, improved safety, higher yields, and reduced waste. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, and reduced environmental impact. |

| Atom Economy | Minimized waste generation and more efficient use of starting materials. |

Advances in Multiscale Modeling of 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride Systems

Multiscale modeling techniques are becoming indispensable tools for understanding complex chemical systems, from the electronic level to bulk properties. The application of these methods to 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride can provide valuable insights into its behavior and guide experimental work.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride. bohrium.comresearchgate.netmdpi.com Such studies can elucidate reaction mechanisms, predict vibrational frequencies for comparison with experimental infrared and Raman spectra, and determine molecular properties such as dipole moment and polarizability. Understanding the electronic landscape of the molecule is crucial for predicting its reactivity and potential interactions with other molecules.

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed picture of the dynamic behavior of 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride in various environments, such as in solution or at interfaces. mdpi.com For halogenated compounds, specialized force fields can be developed to accurately model interactions, including halogen bonding. nih.govresearchgate.net MD simulations can be used to study solvation effects, conformational changes, and transport properties, which are essential for understanding its behavior in complex systems. nih.govmdpi.com

| Modeling Technique | Insights for 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties, and reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior in solution, conformational analysis, and transport properties. |

Interdisciplinary Explorations in Fundamental Chemical Sciences

The unique structural features of 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride make it an interesting candidate for exploration in various interdisciplinary fields of chemical science.

Quantitative Structure-Activity Relationship (QSAR) Studies: Propanamine derivatives have been the subject of QSAR studies to correlate their chemical structure with biological activity or other properties. nih.gov QSAR models can be developed to predict the potential activities of new derivatives of 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride, guiding the design of molecules with specific desired properties. researchgate.netresearchgate.netmdpi.commdpi.com

Development of Chemical Probes: The functional groups present in 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride, particularly the reactive chloroethyl group, make it a potential scaffold for the development of chemical probes. nih.govnih.gov These probes can be used to study biological processes by selectively targeting and reacting with specific biomolecules. rsc.orgyoutube.com Future research could involve modifying the propanamine backbone to incorporate reporter groups, such as fluorophores, to create tools for cellular imaging and biochemical assays. researchgate.net

Materials Science Applications: The amine functionality and the presence of a halogen suggest that 1-Propanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride could be explored as a building block or modifier in materials science. For instance, it could be used to functionalize polymer surfaces or to synthesize novel supramolecular structures.

Q & A

Q. How can conflicting toxicity data (e.g., in vitro vs. in vivo studies) for this compound be systematically reconciled?

- Methodological Answer : Apply meta-analysis techniques to quantify heterogeneity across studies. Use statistical models (e.g., random-effects models) to account for interspecies variability. Cross-validate findings with computational toxicology tools (e.g., QSAR models) . For case studies, adopt mixed-method approaches to triangulate biochemical and behavioral outcomes .

Q. What strategies optimize the reproducibility of this compound’s synthesis and purification across laboratories?

- Methodological Answer : Standardize reaction conditions (temperature, solvent ratios) using factorial design experiments. Publish detailed procedural logs in supplementary materials, including raw spectral data and failure cases. Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor .

Q. How can multi-omics approaches resolve mechanistic uncertainties in this compound’s interaction with biological systems?

- Methodological Answer : Combine transcriptomics, proteomics, and metabolomics to map pathway-level effects. Use bioinformatics tools (e.g., STRING, KEGG) for network analysis. Validate hypotheses with CRISPR-based gene-editing models to isolate causal relationships .

Methodological Frameworks

Q. What criteria should guide hypothesis formulation for this compound’s novel applications?

- Methodological Answer : Apply the FINER framework to ensure hypotheses are Feasible (resource-appropriate), Novel (address knowledge gaps), and Relevant (aligned with public health priorities). Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure clinical or translational research questions .

Q. How should researchers address ethical challenges in studies involving this compound’s long-term environmental impact?

- Methodological Answer : Conduct lifecycle assessments (LCA) to model ecological exposure pathways. Engage stakeholders early via Delphi methods to prioritize ethical concerns. Document ethical approvals and data anonymization protocols in compliance with institutional review boards (IRBs) .

Data Management and Reporting

Q. What standards ensure transparency in reporting this compound’s experimental data?

Q. How can machine learning models improve predictive accuracy for this compound’s structure-activity relationships?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.